Synthesis and Isotopic Labeling of Guanidine-13C Hydrochloride
Synthesis and Isotopic Labeling of Guanidine-13C Hydrochloride
Technical Guide & Protocol
Executive Summary
Guanidine-13C hydrochloride is a critical isotopologue used extensively in biomolecular NMR spectroscopy, metabolic flux analysis, and the synthesis of labeled pharmaceutical standards. Its primary utility lies in its role as a chaotic denaturant that can be tracked via
This guide details the synthesis, purification, and validation of Guanidine-13C hydrochloride, prioritizing the Cyanamide-13C route due to its high atom economy and direct pathway. Unlike industrial "fritting" methods which pose safety risks and isotopic loss, we present a refined solution-phase protocol optimized for high-value isotopic reagents.
Strategic Applications & Utility
The incorporation of a stable
| Application Domain | Specific Utility | Mechanism |
| Protein NMR | Denaturation Studies | The |
| Metabolic Tracing | Urea Cycle Analysis | Tracks the conversion of Guanidine-13C to Urea-13C and Ornithine in vivo. |
| Drug Development | Bioavailability Studies | Synthesis of labeled active pharmaceutical ingredients (APIs) like Metformin-13C or Imatinib-13C. |
| pH Sensing | Intracellular pH Probes | The chemical shift of the central carbon is sensitive to pH changes in the physiological range. |
Synthetic Pathways
Two primary routes exist for the synthesis of Guanidine-13C. The choice depends on the available isotopic precursor.
Route A: The Cyanamide Route (Preferred)
This is the most direct method, reacting Cyanamide-13C with Ammonium Chloride. It offers the highest atom economy (100% carbon incorporation) and simple purification.
Route B: The S-Methylisothiourea Route (Rathke Synthesis)
Utilizes Thiourea-13C. While milder, it produces methyl mercaptan (methanethiol) as a byproduct, which is odorous and requires scrubbing. This route is reserved for substituting the guanidine core with alkyl groups.
Visualization of Synthetic Logic
Figure 1: Comparison of the direct Cyanamide route (Blue) vs. the Thiourea route (Red). The Cyanamide route is preferred for unsubstituted Guanidine-13C HCl.
Detailed Experimental Protocol
Target: Synthesis of Guanidine-13C Hydrochloride (1.0 g scale)
Precursor: Cyanamide-13C (
Note: Industrial methods use a solvent-free "melt" at 200°C. For isotopic labeling, this risks sublimation of the expensive precursor. We utilize a concentrated aqueous/ethanolic system in a pressure vessel to lower the temperature and contain all isotopes.
Reagents & Equipment[1][2][3][4][5]
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Cyanamide-13C: 1.0 g (23.2 mmol) [Isotopic purity >99%]
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Ammonium Chloride: 1.36 g (25.5 mmol, 1.1 eq) [Anhydrous]
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Solvent: 2 mL deionized water (minimal volume)
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Vessel: 15 mL heavy-walled pressure tube with Teflon screw cap.
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Purification: Absolute Ethanol.
Step-by-Step Methodology
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Preparation:
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In a glovebox or fume hood, weigh 1.36 g of ammonium chloride and transfer it to the pressure tube.
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Add 1.0 g of Cyanamide-13C.
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Add 2 mL of water to create a highly concentrated slurry.
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Seal the tube tightly.
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Reaction (Cyclization):
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Place the pressure tube in an oil bath preheated to 140°C .
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Stir magnetically. The solids will dissolve as the temperature rises, forming a homogeneous solution.
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Maintain heating for 4–6 hours .
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Mechanism:[1][2][3][4] The ammonium ion protonates the cyanamide nitrile group, facilitating nucleophilic attack by ammonia (generated in equilibrium) to form the guanidinium core.
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Isolation:
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Cool the reaction vessel to room temperature.
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Transfer the contents to a round-bottom flask.
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Remove water under reduced pressure (Rotovap) at 60°C until a white solid residue remains.
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Purification (Recrystallization):
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The crude solid contains Guanidine-13C HCl and excess NH4Cl.
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Add 10 mL of hot absolute ethanol to the residue. Guanidine HCl is soluble in ethanol, whereas NH4Cl is sparingly soluble.
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Filter the hot solution through a glass frit to remove undissolved NH4Cl.
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Cool the filtrate to 0°C to crystallize the Guanidine-13C HCl.
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Filter the white crystals and dry under high vacuum over
.
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Quality Control Specifications
| Parameter | Specification | Method |
| Appearance | White crystalline solid | Visual Inspection |
| Yield | > 85% | Gravimetric |
| Singlet at ~158.5 ppm ( | 500 MHz NMR | |
| Melting Point | 181–183°C | Capillary MP |
| Purity | > 99% (No NH4Cl detected) | Elemental Analysis / Silver Nitrate Titration |
Characterization & Validation
The following spectroscopic data confirms the identity of the product.
NMR Validation
The
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Chemical Shift:
157.0 – 159.0 ppm (pH dependent). -
Coupling: If
N-labeled precursors are used, the carbon signal will split into a complex multiplet due to coupling.
Analytical Workflow Diagram
Figure 2: Purification and Quality Control workflow ensuring removal of ammonium chloride impurities.
References
- ChemicalBook.Guanidine hydrochloride synthesis and industrial melting process.
-
Weiss, S., et al. (1985). Process for the production of guanidine hydrochloride.[5][2][3][6][7] US Patent 4542240A. Google Patents.
-
MDPI. (2024). Preparation of 2'-13C-L-Histidine Starting from 13C-Thiocyanate. Molecules.[8][9][4][6][7][10][11][12][13][14][15] [Link]
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Organic Chemistry Portal. Synthesis of Guanidines: Guanylation methods.[Link]
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ResearchGate. Purification of Guanidine Hydrochloride via Recrystallization.[Link]
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